molecular formula C18H22N2O4 B13937233 2-(3-Phenyl-isoxazol-5-yl)-morpholine-4-carboxylic acid tert-butyl ester

2-(3-Phenyl-isoxazol-5-yl)-morpholine-4-carboxylic acid tert-butyl ester

Cat. No.: B13937233
M. Wt: 330.4 g/mol
InChI Key: UNPCSCANWTUMBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Phenyl-isoxazol-5-yl)-morpholine-4-carboxylic acid tert-butyl ester is a complex organic compound that features a morpholine ring, an isoxazole ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenyl-isoxazol-5-yl)-morpholine-4-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the following stages:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenyl-isoxazol-5-yl)-morpholine-4-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

2-(3-Phenyl-isoxazol-5-yl)-morpholine-4-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action for 2-(3-Phenyl-isoxazol-5-yl)-morpholine-4-carboxylic acid tert-butyl ester is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Phenyl-isoxazol-5-yl)-morpholine-4-carboxylic acid tert-butyl ester is unique due to its combination of a morpholine ring, an isoxazole ring, and a tert-butyl ester group. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C18H22N2O4

Molecular Weight

330.4 g/mol

IUPAC Name

tert-butyl 2-(3-phenyl-1,2-oxazol-5-yl)morpholine-4-carboxylate

InChI

InChI=1S/C18H22N2O4/c1-18(2,3)23-17(21)20-9-10-22-16(12-20)15-11-14(19-24-15)13-7-5-4-6-8-13/h4-8,11,16H,9-10,12H2,1-3H3

InChI Key

UNPCSCANWTUMBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C2=CC(=NO2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.